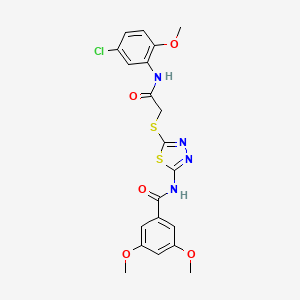![molecular formula C14H23NO5 B2776895 Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate CAS No. 1396854-63-9](/img/structure/B2776895.png)
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is a chemical compound with the CAS Number: 156720-75-1 . It has a molecular weight of 157.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for “7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is solid . Its molecular weight is 157.21 .Scientific Research Applications
Synthetic Pathways and Chemical Properties
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate and its analogs have been explored for various synthetic pathways and chemical properties in scientific research. For instance, Bruns et al. (1979) investigated the stereochemistry of cyclic compounds, including the synthesis and configurational assignment of diastereomeric 2,4-dioxaspiro[5.5]undec-8-enes, highlighting the complex isomerism present in spiro compounds and their distinct olfactory properties (Bruns, Conrad, & Steigel, 1979). Furthermore, Li et al. (2014) conducted the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs), demonstrating the compound's versatility and the influence of catalysts and temperature on reaction efficiency and yield (Li, Shi, Yang, Kang, & Zhang, 2014).
Application in Organic Synthesis
The compound and its derivatives have also found applications in organic synthesis. Aal (2002) synthesized Ethyl4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, showcasing its utility in creating novel compounds with expected biological activity against HBV, indicating its potential in drug development (Aal, 2002). Honey et al. (2012) highlighted the compound's role as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, emphasizing its importance in the development of diverse chemical entities (Honey, Pasceri, Lewis, & Moody, 2012).
Photoreactions and Chemical Behavior
Hasegawa et al. (1990) studied the photoreactions of 2-(dialkylamino)ethyl esters of γ-oxo acids via remote hydrogen transfer, focusing on the influence of the stability and conformational flexibility of the biradical intermediate on its chemical behavior. This research provides insights into the photophysical properties of such compounds and their potential applications in photochemical synthesis (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Linkers in Solid-Phase Synthesis
Leisvuori et al. (2008) explored the use of 1,6-dioxaspiro[4.4]nonane-2,7-dione, a compound related in structure to this compound, as an orthogonal linker for solid-phase synthesis. This work demonstrates the compound's utility in anchoring nucleosides to solid phases for the synthesis and release of oligonucleotides, indicating its potential in molecular biology and drug discovery (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
properties
IUPAC Name |
ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-4-18-12(17)6-5-11(16)15-7-14(8-15)9-19-13(2,3)20-10-14/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTLGOHJOSLQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC2(C1)COC(OC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2776812.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2776814.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide](/img/structure/B2776818.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2776820.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride](/img/structure/B2776821.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2776823.png)






![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)